molecular formula C19H17NO5 B15208656 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol CAS No. 61340-56-5

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol

Cat. No.: B15208656
CAS No.: 61340-56-5
M. Wt: 339.3 g/mol
InChI Key: KWYZAMMDHBLHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol is a complex organic compound that belongs to the class of benzofurans and isoxazoles. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and a dihydroisoxazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring is formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups .

Scientific Research Applications

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol is unique due to the combination of its benzofuran core, methoxy groups, and dihydroisoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61340-56-5

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

4,7-dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol

InChI

InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)14-10-13(20-25-14)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3

InChI Key

KWYZAMMDHBLHSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C3CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.